molecular formula C12H17N3O2 B1421288 2-Cyclohexylamino-5-methyl-3-nitropyridine CAS No. 1033202-68-4

2-Cyclohexylamino-5-methyl-3-nitropyridine

Cat. No. B1421288
M. Wt: 235.28 g/mol
InChI Key: BXHCZXDTWIBMSH-UHFFFAOYSA-N
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Description

2-Cyclohexylamino-5-methyl-3-nitropyridine (2-CHMNP) is a cyclic amine compound containing a nitro group in the pyridine ring. It is a synthetic compound with a variety of uses in scientific research and laboratory experiments.

Scientific Research Applications

1. Chemical Synthesis and Properties

2-Cyclohexylamino-5-methyl-3-nitropyridine, a derivative of 3-nitropyridine, has been studied for its chemical properties and synthesis methods. Research by Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, which is a key process in the synthesis of various nitropyridine derivatives, including those related to 2-cyclohexylamino-5-methyl-3-nitropyridine. They achieved high regioselectivity in substitutions at the para position to the nitro group, which is crucial for the synthesis of specific nitropyridine compounds (Bakke & Svensen, 2001).

2. Optical and Nonlinear Optical Properties

A closely related compound, 2-cyclooctylamino-5-nitropyridine, has been identified as a new nonlinear optical crystal with orthorhombic symmetry. This study by Giinter et al. (1987) highlights the potential of nitropyridine derivatives in the field of nonlinear optics, indicating possible applications for 2-cyclohexylamino-5-methyl-3-nitropyridine in this area. They investigated its linear and nonlinear optical properties, including refractive indices and optical susceptibilities, suggesting its utility in phase matching and conversion efficiency in optical systems (Giinter et al., 1987).

3. Molecular and Crystal Structures

The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, Bryndal et al. (2012) examined the structures of similar compounds like 2-amino-4-methyl-3-nitropyridine. Their research provides insights into the stability and hydrogen bonding patterns in these molecules, which are important for understanding the properties and potential applications of 2-cyclohexylamino-5-methyl-3-nitropyridine (Bryndal et al., 2012).

4. Potential for Material Synthesis

The potential of nitropyridines, including compounds similar to 2-cyclohexylamino-5-methyl-3-nitropyridine, in material synthesis is notable. For example, Cooper and Rickard (1971) explored the reductive acylation of 5-nitropyridines with various acid anhydrides. Their research sheds light on the chemical reactivity of nitropyridines and their potential use in synthesizing various organic materials (Cooper & Rickard, 1971).

properties

IUPAC Name

N-cyclohexyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCZXDTWIBMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674459
Record name N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylamino-5-methyl-3-nitropyridine

CAS RN

1033202-68-4
Record name N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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